molecular formula C16H14FNO3S B2860882 4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide CAS No. 1326923-56-1

4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide

Cat. No. B2860882
CAS RN: 1326923-56-1
M. Wt: 319.35
InChI Key: HYNKXJSTQAYKQT-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, commonly known as DMF-BT, is a synthetic compound with a molecular formula C15H11FNO3S. It belongs to the class of benzothiazine derivatives and is known for its potent biological activities. DMF-BT has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of DMF-BT is not fully understood. However, it is believed to act through multiple pathways. DMF-BT has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, DMF-BT can reduce inflammation. DMF-BT has also been shown to inhibit the activity of LOX, which is involved in the production of leukotrienes, which are also inflammatory mediators. Additionally, DMF-BT has been shown to inhibit the activity of PDE, which is involved in the degradation of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE, DMF-BT can increase the levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
DMF-BT has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX. DMF-BT has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, DMF-BT has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of DMF-BT is its potent biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for drug discovery and development. However, one of the limitations of DMF-BT is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis process of DMF-BT is complex and requires several steps, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for the research on DMF-BT. One of the directions is to investigate the potential of DMF-BT as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore the structure-activity relationship of DMF-BT to identify more potent analogs. Additionally, the development of new synthesis methods for DMF-BT can improve the yield and scalability of the compound. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DMF-BT can provide insights into its efficacy and safety in vivo.
Conclusion:
In conclusion, DMF-BT is a synthetic compound with potent biological activities. It has been extensively studied for its potential applications in drug discovery and development. DMF-BT exhibits anti-inflammatory, anti-tumor, and anti-viral activities, and its mechanism of action involves the inhibition of COX-2, LOX, and PDE. DMF-BT has several advantages, such as its potent biological activities, but also has limitations, such as its low solubility in water. Future research on DMF-BT can provide insights into its potential as a therapeutic agent for various diseases and can lead to the development of more potent analogs.

Synthesis Methods

DMF-BT can be synthesized through a multi-step process starting from 2,4-dimethylphenylamine and 2-fluorobenzoic acid. The first step involves the conversion of 2,4-dimethylphenylamine to its corresponding diazonium salt, which is then coupled with 2-fluorobenzoic acid to form the intermediate product. The intermediate product is then cyclized using sulfuric acid to form DMF-BT. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

DMF-BT has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. DMF-BT has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). These enzymes are involved in various pathological conditions, such as inflammation, cancer, and viral infections. DMF-BT has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

4-(2,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3S/c1-10-3-5-13(11(2)7-10)18-14-6-4-12(17)8-15(14)22(20,21)9-16(18)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNKXJSTQAYKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CS(=O)(=O)C3=C2C=CC(=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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